2-Bromo-5-(4-fluorophenyl)pyridine
Overview
Description
2-Bromo-5-(4-fluorophenyl)pyridine is an organic compound that belongs to the class of halogenated pyridines It is characterized by the presence of a bromine atom at the 2-position and a 4-fluorophenyl group at the 5-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(4-fluorophenyl)pyridine typically involves the halogenation of a pyridine derivative. One common method is the Suzuki coupling reaction, where 2-bromo-5-fluoropyridine is reacted with phenylboronic acid in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like ethanol or water.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(4-fluorophenyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of appropriate catalysts.
Coupling Reactions: It can participate in Suzuki and Stille coupling reactions to form biaryl compounds.
Reduction Reactions: The compound can be reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Suzuki Coupling: Phenylboronic acid, palladium catalyst, potassium carbonate, ethanol/water.
Stille Coupling: Tributylstannane, palladium catalyst, toluene.
Reduction: Hydrogen gas, palladium on carbon, ethanol.
Major Products Formed
Biaryl Compounds: Formed through coupling reactions.
Reduced Derivatives: Formed through reduction reactions.
Scientific Research Applications
2-Bromo-5-(4-fluorophenyl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the development of pharmaceutical compounds.
Industry: Utilized in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 2-Bromo-5-(4-fluorophenyl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but often include binding to active sites or altering protein conformation.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-fluoropyridine: Similar structure but lacks the 4-fluorophenyl group.
2-Bromo-4-fluoropyridine: Differently substituted pyridine with bromine and fluorine at different positions.
Uniqueness
2-Bromo-5-(4-fluorophenyl)pyridine is unique due to the presence of both bromine and a 4-fluorophenyl group, which imparts distinct chemical reactivity and potential biological activity. This combination of substituents makes it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
2-bromo-5-(4-fluorophenyl)pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrFN/c12-11-6-3-9(7-14-11)8-1-4-10(13)5-2-8/h1-7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWZSJTIJQVUACR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(C=C2)Br)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrFN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70671761 | |
Record name | 2-Bromo-5-(4-fluorophenyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70671761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
868254-43-7 | |
Record name | 2-Bromo-5-(4-fluorophenyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70671761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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